N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide
Description
N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide is a complex organic compound with a unique structure that combines multiple functional groups
Propriétés
Formule moléculaire |
C34H36N6O5 |
|---|---|
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O5/c1-39(2)21-38-32-31-33(36-20-35-32)40(22-37-31)30-18-28(41)29(45-30)19-44-34(23-8-6-5-7-9-23,24-10-14-26(42-3)15-11-24)25-12-16-27(43-4)17-13-25/h5-17,20-22,28-30,41H,18-19H2,1-4H3/b38-21+/t28-,29+,30+/m0/s1 |
Clé InChI |
CLJZHJTUOBWKKM-YHQBEEOBSA-N |
SMILES isomérique |
CN(C)/C=N/C1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
SMILES canonique |
CN(C)C=NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the protection of hydroxyl groups, formation of the oxolane ring, and subsequent functionalization to introduce the purine and methanimidamide moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, typically using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which the compound is used, such as its therapeutic or industrial applications.
Comparaison Avec Des Composés Similaires
N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide can be compared with other similar compounds, such as:
N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.
Purine derivatives: Compounds that contain the purine moiety and have similar biological activities or chemical reactivity.
Oxolane derivatives: Compounds that contain the oxolane ring and are used in similar chemical or biological applications.
Activité Biologique
The compound N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide , identified by its CAS number 2940857-79-2, is a synthetic derivative of purine that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 608.69 g/mol. Its structure features a purine base linked to a modified sugar moiety and a complex aromatic system, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2940857-79-2 |
| Molecular Formula | C34H36N6O5 |
| Molecular Weight | 608.69 g/mol |
| Purity | 95% |
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound through in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) screening revealed that while the compound exhibited low overall cytotoxicity, it showed some sensitivity towards leukemia cell lines at a concentration of 10 µM. Specifically, the K-562 and SR leukemia lines demonstrated notable responses.
Summary of Anticancer Activity
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia (K-562) | Moderate sensitivity |
| Leukemia (SR) | Moderate sensitivity |
| Colon Cancer (HCT-15) | Low sensitivity |
| Melanoma (SK-MEL-5) | Low sensitivity |
The mechanism underlying the anticancer activity of this compound appears to involve the modulation of cellular pathways associated with apoptosis and cell proliferation. Preliminary findings suggest that it may interact with various cellular targets, including those involved in signal transduction pathways critical for cancer cell survival.
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study conducted by MDPI assessed the compound's effects on multiple cancer cell lines. The results indicated that while it did not exhibit high levels of cytotoxicity, certain leukemia lines were more susceptible to treatment compared to others .
- Pharmacophore Hybridization Approach : The design strategy employed for this compound involved hybridizing pharmacophores known for anticancer properties. This approach aims to enhance efficacy while minimizing toxicity .
- Compound Stability and Solubility : Research has also focused on optimizing the solubility and stability of this compound in biological systems, which is crucial for its potential therapeutic application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
